molecular formula C12H10FNO B6366150 5-(3-Fluoro-2-methylphenyl)pyridin-3-ol CAS No. 1261971-30-5

5-(3-Fluoro-2-methylphenyl)pyridin-3-ol

Cat. No.: B6366150
CAS No.: 1261971-30-5
M. Wt: 203.21 g/mol
InChI Key: HEQPFFBVEWPDIP-UHFFFAOYSA-N
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Description

5-(3-Fluoro-2-methylphenyl)pyridin-3-ol is a fluorinated aromatic compound that belongs to the class of pyridines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridine ring with a hydroxyl group at the third position. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-2-methylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a fluorinated phenyl derivative with a pyridine derivative. For instance, the reaction of 3-fluoro-2-methylphenylboronic acid with 3-hydroxypyridine in the presence of a palladium catalyst and a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-2-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-(3-Fluoro-2-methylphenyl)pyridin-3-one, while reduction can produce 5-(3-Fluoro-2-methylphenyl)pyridin-3-amine .

Scientific Research Applications

5-(3-Fluoro-2-methylphenyl)pyridin-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique pharmacological properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-2-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Fluoro-2-methylphenyl)pyridin-3-ol is unique due to the specific combination of fluorine, methyl, and hydroxyl groups attached to the phenyl and pyridine rings. This unique structure imparts distinct physical, chemical, and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-(3-fluoro-2-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-11(3-2-4-12(8)13)9-5-10(15)7-14-6-9/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQPFFBVEWPDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682634
Record name 5-(3-Fluoro-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-30-5
Record name 5-(3-Fluoro-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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